
N-(2,3-Dichlorophenyl)piperazine-d8
説明
N-(2,3-Dichlorophenyl)piperazine-d8 is a deuterated analogue of N-(2,3-Dichlorophenyl)piperazine. This compound is part of the phenylpiperazine family and is used primarily in scientific research. The deuterium labeling (d8) is often employed in studies involving nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to trace the compound’s behavior and interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dichlorophenyl)piperazine-d8 typically involves the reaction of 2,3-dichloroaniline with piperazine in the presence of a deuterating agent. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms. The process involves:
Starting Materials: 2,3-dichloroaniline and piperazine.
Deuteration: The use of deuterated solvents or deuterating agents to replace hydrogen atoms with deuterium.
Reaction Conditions: The reaction is usually conducted at elevated temperatures and may require a catalyst to facilitate the process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch or Continuous Flow Reactors: To handle large quantities of reactants.
Purification Steps: Including crystallization, distillation, or chromatography to achieve high purity levels.
Quality Control: Rigorous testing to ensure the deuterium incorporation and overall compound integrity.
化学反応の分析
Functionalization Reactions
The piperazine ring undergoes alkylation, acylation, and coupling reactions. Deuterium substitution minimally alters reactivity but aids in tracking metabolic pathways.
a. Alkylation
- Example : Reaction with alkyl halides (e.g., ethyl bromoacetate) under basic conditions.
b. Acylation
- Example : Formation of amides with aryl chlorides.
c. Coupling with Aryl Groups
- Example : Suzuki-Miyaura coupling for drug intermediates (e.g., cariprazine) .
- Catalyst : Pd(PPh₃)₄, Na₂CO₃.
- Solvent : Toluene/EtOH.
Analytical and Metabolic Studies
- Isotopic Labeling : Used as an internal standard in LC-MS for quantifying non-deuterated analogs in biological matrices .
- Metabolic Stability : Deuterium reduces CYP450-mediated oxidation, prolonging drug action .
Reactivity and Stability
科学的研究の応用
Pharmaceutical Research
Atypical Antipsychotic Development
N-(2,3-Dichlorophenyl)piperazine is a key intermediate in the synthesis of various atypical antipsychotic medications. Notably, it has been associated with the development of Cariprazine, an antipsychotic drug used for the treatment of schizophrenia and bipolar disorder. The compound's derivatives have been synthesized to enhance binding affinity to dopamine receptors, particularly D3 receptors, which are crucial for modulating psychostimulant behaviors .
Anticancer Activity
Recent studies have explored the potential anticancer properties of phenylpiperazine derivatives, including those containing the dichlorophenyl moiety. Research indicates that compounds with this structure exhibit cytotoxic effects on cancer cells while maintaining lower toxicity towards healthy cells. For instance, derivatives such as BS230 demonstrated significant antitumor activity and potential synergistic effects when combined with established chemotherapeutics like doxorubicin .
Molecular Docking Studies
Molecular docking studies involving N-(2,3-Dichlorophenyl)piperazine-d8 have been utilized to predict its interactions with biological targets. These studies help in understanding the binding mechanisms at play within the receptor sites. The findings suggest that modifications to the piperazine structure can lead to enhanced selectivity and potency against specific targets such as cancer cells or neurotransmitter receptors .
Analytical Chemistry Applications
Quality Control in Pharmaceuticals
The compound is also relevant in analytical chemistry, particularly for quality control of pharmaceutical products that utilize N-(2,3-Dichlorophenyl)piperazine as a precursor or active ingredient. High-performance liquid chromatography (HPLC) methods have been developed to detect and quantify this compound and its related substances effectively. These methods are essential for ensuring the purity and efficacy of drugs derived from these intermediates .
Table 1: Summary of Research Findings
作用機序
The mechanism of action of N-(2,3-Dichlorophenyl)piperazine-d8 involves its interaction with specific molecular targets. It acts as a partial agonist of dopamine D2 and D3 receptors, influencing neurotransmitter release and receptor activity. The deuterium labeling does not significantly alter its pharmacological properties but aids in tracing its metabolic fate and interactions.
類似化合物との比較
Similar Compounds
N-(2,3-Dichlorophenyl)piperazine: The non-deuterated analogue.
3,4-Dichlorophenylpiperazine: A positional isomer with different pharmacological properties.
3-Chlorophenylpiperazine: Another analogue with distinct receptor binding profiles.
Uniqueness
N-(2,3-Dichlorophenyl)piperazine-d8 is unique due to its deuterium labeling, which makes it particularly useful in analytical and tracing studies. The deuterium atoms provide a distinct signature in NMR and mass spectrometry, allowing for precise tracking of the compound’s behavior and interactions.
生物活性
N-(2,3-Dichlorophenyl)piperazine-d8 is a deuterated derivative of 2,3-Dichlorophenylpiperazine (DCPP), a compound known for its interactions with various neurotransmitter receptors, particularly dopamine and serotonin receptors. This article delves into the biological activity of this compound, highlighting its pharmacological properties, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C10H12Cl2N2
- Molecular Weight : 267.58 g/mol
- CAS Number : 119532-26-2
The presence of a piperazine ring allows for significant interactions with neurotransmitter receptors due to its basic nitrogen atoms, which can form hydrogen bonds with acidic amino acids in receptor binding sites.
Interaction with Receptors
-
Dopamine Receptors :
- This compound has been shown to act as a partial agonist at dopamine D2 and D3 receptors. This activity is crucial for understanding its potential in treating neuropsychiatric disorders.
- In studies evaluating similar compounds, it was noted that structural modifications significantly influenced receptor selectivity and binding affinity. For instance, certain derivatives exhibited over 1000-fold selectivity for D3 receptors compared to D2 receptors .
-
Serotonin Receptors :
- The compound's interaction with serotonin receptors (5-HT) has also been documented. Piperazine derivatives are known to modulate serotoninergic activity, which is essential in the treatment of mood disorders .
- Research indicates that piperazine-containing ligands can effectively target 5-HT1A and 5-HT2A receptors, showcasing their potential as antidepressants or anxiolytics .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various structural features:
- Aryl Substituents : The presence of different aryl groups can enhance receptor binding affinity and selectivity. For example, modifications in the aromatic ring have shown to affect the potency at dopamine receptors significantly.
- Linker Variations : The length and nature of the alkyl linker between the piperazine and the aryl group also play a critical role in determining the compound's pharmacological profile .
Study on D3 Receptor Selectivity
In a study investigating the selectivity of arylpiperazines for dopamine receptors, several derivatives were synthesized and tested. The findings indicated that:
- Compounds with specific structural features exhibited high selectivity for D3 receptors over D2 receptors.
- For instance, one derivative demonstrated a K(i) value of 2.6 nM at D3R while having significantly lower affinity at D2R (K(i) = 393 nM), illustrating the importance of structural modifications in achieving desired receptor selectivity .
Antidepressant Activity
Research has shown that certain piperazine derivatives possess antidepressant-like effects in animal models. These compounds modulate serotonergic pathways, providing a basis for further exploration into their use as therapeutic agents for depression and anxiety disorders .
Summary of Biological Activities
Activity Type | Receptor Type | Binding Affinity (K(i)) | Selectivity Ratio |
---|---|---|---|
Dopamine Agonism | D3 | 2.6 nM | >1000 (D3/D2) |
Dopamine Agonism | D2 | 393 nM | - |
Serotonin Modulation | 5-HT1A | 0.78 nM | - |
Serotonin Modulation | 5-HT2A | 0.57 nM | - |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of N-(2,3-Dichlorophenyl)piperazine-d8 to ensure high isotopic purity?
Methodological Answer:
- Key steps include deuterium incorporation during piperazine ring formation or via post-synthetic exchange. For example, substituting hydrogenated precursors with deuterated reagents (e.g., D₂O or deuterated solvents) ensures isotopic labeling.
- Purification via normal-phase chromatography (e.g., 10% methanol/0.1% ammonium) or recrystallization in HCl/methanol mixtures (40–100°C) enhances purity .
- Monitor isotopic purity using mass spectrometry (MS) and confirm deuteration efficiency via ¹H NMR absence of proton signals .
Q. What analytical techniques are recommended for confirming deuterium incorporation and structural integrity?
Methodological Answer:
- High-resolution mass spectrometry (HRMS) : Quantifies deuterium enrichment by comparing molecular ion peaks (e.g., [M+H]⁺) with theoretical isotopic patterns.
- ¹H NMR : Absence of proton signals at positions replaced by deuterium confirms labeling. For example, deuterated piperazine rings show reduced proton integration .
- Fourier-transform infrared spectroscopy (FTIR) : Detects C-D stretching vibrations (~2100–2200 cm⁻¹) .
Q. How should researchers assess the stability of this compound under varying storage conditions?
Methodological Answer:
- Conduct accelerated stability studies at 25°C/60% RH and 40°C/75% RH for 1–6 months. Monitor degradation via HPLC-UV or LC-MS.
- Store as a hydrochloride salt in airtight containers under inert gas (N₂/Ar) at –20°C to minimize deuterium exchange .
- Avoid aqueous solutions unless stabilized with deuterated solvents (e.g., DMSO-d₆) .
Q. What purification methods ensure high chemical purity post-synthesis?
Methodological Answer:
- Column chromatography : Use silica gel with gradients of methanol/ethyl acetate (1–10%) for intermediates .
- Acid-base recrystallization : Dissolve in HCl/methanol (1:4 v/v), heat to 50°C, and precipitate via slow cooling to 4°C .
- Size-exclusion chromatography (SEC) : Removes high-molecular-weight impurities in deuterated derivatives .
Advanced Research Questions
Q. How can computational modeling predict deuterium isotope effects on pharmacokinetic properties?
Methodological Answer:
- Use molecular dynamics (MD) simulations to compare hydrogenated vs. deuterated analogs' binding to cytochrome P450 enzymes (e.g., CYP3A4, CYP2D6).
- Apply quantitative structure-activity relationship (QSAR) models to estimate metabolic stability changes. Parameters like LogP and topological polar surface area (TPSA) influence absorption .
- Validate predictions with in vitro microsomal assays using LC-MS/MS to quantify metabolite ratios .
Q. What strategies resolve discrepancies in receptor binding affinity data between deuterated and non-deuterated analogs?
Methodological Answer:
- Radioligand displacement assays : Compare IC₅₀ values for D3 vs. D2 receptors using [³H]spiperone. Control for isotopic effects by testing under identical buffer conditions (pH 7.4, 37°C) .
- X-ray crystallography : Resolve structural changes in receptor-ligand complexes caused by deuterium’s increased mass.
- Statistical analysis using ANOVA to distinguish experimental noise from true isotopic effects .
Q. How to design experiments studying metabolic stability using isotopic labeling?
Methodological Answer:
- In vitro hepatocyte/microsomal assays : Incubate with NADPH (1 mM) and quantify parent compound depletion via LC-HRMS. Use deuterated internal standards (e.g., d₈-version) for normalization .
- Isotope tracing : Administer deuterated compound in animal models and analyze plasma/tissue extracts for deuterium retention via MS imaging .
- Compare metabolic half-lives (t₁/₂) with non-deuterated analogs to assess isotope effects .
Q. How can researchers address challenges in characterizing minor impurities in deuterated derivatives?
Methodological Answer:
- Ultra-high-performance liquid chromatography (UHPLC) with tandem MS: Use C18 columns (1.7 µm particles) and 0.1% formic acid gradients for baseline separation of impurities (<0.1%) .
- Synthetic impurity spiking : Synthesize suspected by-products (e.g., mono-deuterated analogs) as reference materials for quantification .
- Stability-indicating methods : Stress samples under oxidative (H₂O₂), thermal (60°C), and photolytic (UV light) conditions to identify degradation pathways .
Q. Tables for Key Data
Analytical Technique | Key Parameters | Application | Reference |
---|---|---|---|
HRMS | Resolution >30,000; mass error <2 ppm | Isotopic purity verification | |
¹H NMR | 400 MHz; CDCl₃ or DMSO-d₆ | Deuteration efficiency | |
UHPLC-MS/MS | C18 column; 0.1% formic acid gradient | Impurity profiling |
特性
IUPAC Name |
2,2,3,3,5,5,6,6-octadeuterio-1-(2,3-dichlorophenyl)piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2/c11-8-2-1-3-9(10(8)12)14-6-4-13-5-7-14/h1-3,13H,4-7H2/i4D2,5D2,6D2,7D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQMXYJSNNCRAS-DUSUNJSHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C(=CC=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=C(C(=CC=C2)Cl)Cl)([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。